3,5-Diiodothiophene-2-carbaldehyde
Description
3,5-Diiodothiophene-2-carbaldehyde is a halogenated thiophene derivative featuring iodine atoms at the 3- and 5-positions of the thiophene ring and an aldehyde functional group at the 2-position. The iodine substituents, being heavier halogens, confer distinct electronic and steric effects compared to bromine or smaller functional groups.
Properties
CAS No. |
18799-86-5 |
|---|---|
Molecular Formula |
C5H2I2OS |
Molecular Weight |
363.94 g/mol |
IUPAC Name |
3,5-diiodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2I2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H |
InChI Key |
QEHAZEPZHFOIBJ-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)C=O)I |
Canonical SMILES |
C1=C(SC(=C1I)C=O)I |
Synonyms |
3,5-Diiodo-2-thiophenecarbaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic characteristics of 3,5-Diiodothiophene-2-carbaldehyde with its analogs from the literature:
| Compound | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|
| This compound | I, I | ~400 (estimated) | Strong electron-withdrawing (iodine), steric hindrance |
| 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3) | Br, Br | 368.9 | Moderate electron-withdrawing (bromine) |
| 6a (Carbazole derivative) | Carbazole, Carbazole | ~800 (estimated) | Electron-rich (carbazole donor groups) |
| 6b (Diphenylamino derivative) | Diphenylamino, Diphenylamino | ~900 (estimated) | Strong electron-donating (amine groups) |
Notes:
- Iodine’s larger atomic radius and polarizability reduce solubility in polar solvents compared to bromine analogs but enhance van der Waals interactions in solid-state packing .
- Carbazole and diphenylamino substituents introduce π-conjugation, making these derivatives suitable for optoelectronic applications .
Spectroscopic and Physical Properties
Critical spectroscopic data and physical properties are compared:
| Compound | Melting Point (°C) | FT-IR (C=O stretch, cm⁻¹) | ¹H-NMR (Aldehyde proton, δ ppm) |
|---|---|---|---|
| This compound | 130–135 (estimated) | ~1665–1675 (estimated) | ~9.8–10.0 (estimated) |
| Compound 3 (Dibromo derivative) | 124–126 | 1672 | 9.82 |
| 6a (Carbazole derivative) | 140–145 | 1592 | 10.03 |
| 6b (Diphenylamino derivative) | 75–80 | 1424 | 9.86 |
Notes:
- The aldehyde proton in ¹H-NMR consistently appears downfield (~9.8–10.0 ppm) due to the electron-withdrawing thiophene ring.
- Lower melting points for diphenylamino derivatives (e.g., 6b at 75–80°C) suggest reduced crystallinity compared to halogenated analogs .
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